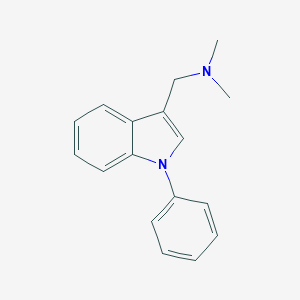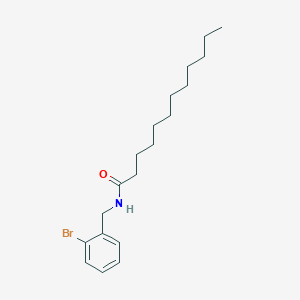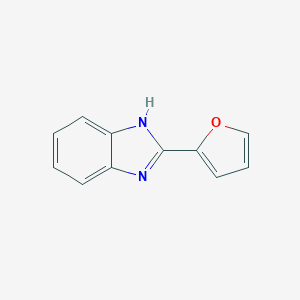![molecular formula C13H19NO3 B012435 [2-(2-Morpholinoethoxy)phenyl]methanol CAS No. 106276-04-4](/img/structure/B12435.png)
[2-(2-Morpholinoethoxy)phenyl]methanol
Übersicht
Beschreibung
[2-(2-Morpholinoethoxy)phenyl]methanol is a compound with potential applications in various fields due to its unique chemical structure and properties. It has been studied for its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of [2-(2-Morpholinoethoxy)phenyl]methanol involves multiple steps. For instance, Prabhakaran et al. (2004) described a chiral synthesis process starting from cinnamyl alcohol-2,3-epoxide, leading to the formation of [2-(2-morpholin-2-yl-2-phenylmethoxy)phenol] (Prabhakaran, Majo, Mann, & Kumar, 2004).
Molecular Structure Analysis
The molecular structure of [2-(2-Morpholinoethoxy)phenyl]methanol and its derivatives has been analyzed through various methods including X-ray crystallography. For example, the structure of a related compound, [Zn(C13H16BrN2O2)I(CH3OH)], was determined by Han (2009), illustrating the structural complexity of these compounds (Han, 2009).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, forming complex structures. Boess et al. (2011) explored the reaction mechanisms involving copper-catalyzed oxidative coupling, demonstrating the compound's reactive nature (Boess, Sureshkumar, Sud, Wirtz, Farés, & Klussmann, 2011).
Physical Properties Analysis
The physical properties of [2-(2-Morpholinoethoxy)phenyl]methanol and its derivatives have been a subject of study. The crystal structure and conformational aspects provide insights into its physical properties, as demonstrated in studies like that by Goh et al. (2010) (Goh, Fun, Vinayaka, & Kalluraya, 2010).
Chemical Properties Analysis
The chemical properties of [2-(2-Morpholinoethoxy)phenyl]methanol are characterized by its reactivity and potential as an intermediate in various syntheses. Youssef et al. (2015) investigated its reactivity in the context of ester reactions, providing insights into its chemical behavior (Youssef, Elshazly, & Hamed, 2015).
Wissenschaftliche Forschungsanwendungen
Lipid Dynamics Influence : Methanol, a component of the compound, significantly impacts lipid dynamics, influencing bilayer composition and cell survival. This emphasizes the importance of solvents in biomembrane and proteolipid studies (Nguyen et al., 2019).
Chiral Synthesis for Clinical Applications : A chiral synthesis of a variant of the compound, specifically (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, a potential norepinephrine reuptake inhibitor, has potential clinical applications (Prabhakaran et al., 2004).
Enantioselective Epoxidation : The compound (1R,3S,4S)-2-azanorbornyl-3-methanol has been utilized as an organocatalyst for enantioselective epoxidation of α,β-enones at room temperature, showing high enantioselectivity (Lu et al., 2008).
Synthesis of Alcoholic Neoflavanoid Compounds : Sesamol and other phenols react with cinnamaldehyde and morpholine in methanol to produce epimeric 2-morpholinyl-4-phenylbenzopyran derivatives. These are useful intermediates for the synthesis of alcoholic neoflavanoid compounds (Jurd, 1991).
Antimicrobial Agent Synthesis : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have shown potential as effective antimicrobial agents, with some showing superior activity compared to standard drugs (Jayadevappa et al., 2012).
Vapor-Liquid Separation Processes : Morpholine-containing systems exhibit vapor-liquid equilibrium data consistent with excess Gibbs energy models, indicating potential future applications in vapor-liquid separation processes (Pettenati et al., 1990).
Pd-Cu EnCat Catalyst in Supercritical CO2 : The Pd-Cu EnCat catalyst effectively converts styrene oxide to 2-phenyl ethanol in supercritical carbon dioxide, providing a clean and green process for producing 2-PEA for applications in perfumes, deodorants, and soaps (Yadav & Lawate, 2011).
Coordination Chemistry : [SnMe2(phen)L2] demonstrates tautomerism in coordination chemistry, with two independent molecules forming linkage isomers in the complex (Bravo et al., 1996).
Eigenschaften
IUPAC Name |
[2-(2-morpholin-4-ylethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,15H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDMCSJTOOAYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428202 | |
| Record name | [2-(2-morpholinoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Morpholinoethoxy)phenyl]methanol | |
CAS RN |
106276-04-4 | |
| Record name | [2-(2-morpholinoethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



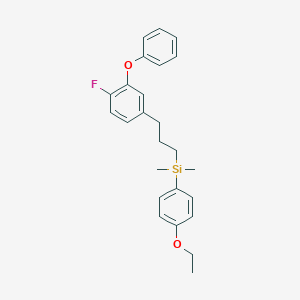
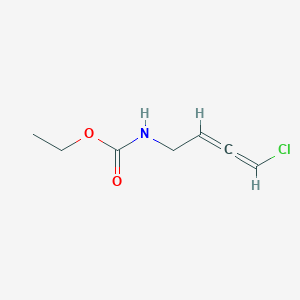


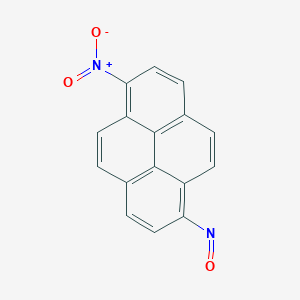
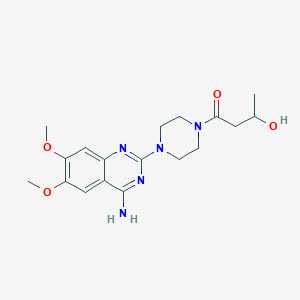
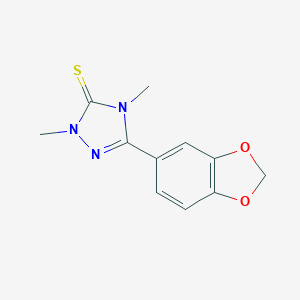
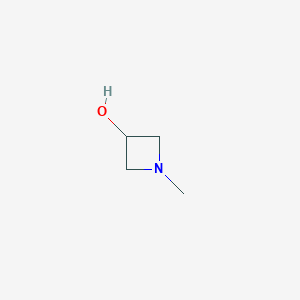
![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
